3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole
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Overview
Description
3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the third position and a phenylpropyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Bromination: The bromine atom is introduced into the triazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached to the triazole ring through a nucleophilic substitution reaction using a suitable phenylpropyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Cyclization Reactions: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole have shown potential as antimicrobial agents against various bacterial and fungal strains.
Pharmaceuticals: The compound can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Industry:
Agriculture: It can be used in the synthesis of agrochemicals such as herbicides and fungicides.
Dyes and Pigments: The compound can be used in the production of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
1-bromo-3-phenylpropane: This compound lacks the triazole ring and has different chemical properties and applications.
3-bromo-1-phenyl-1-propene: This compound has a similar bromine and phenylpropyl structure but differs in the presence of a double bond instead of the triazole ring.
2-bromo-1-phenylpropane: This compound has the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness: 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the bromine atom and the phenylpropyl group further enhances its versatility in various applications.
Properties
IUPAC Name |
3-bromo-1-(3-phenylpropyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-11-13-9-15(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRHAPYNVGMQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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